2-Methoxy-4-methylbenzyl chloride
CAS No.:
Cat. No.: VC18167399
Molecular Formula: C9H11ClO
Molecular Weight: 170.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClO |
|---|---|
| Molecular Weight | 170.63 g/mol |
| IUPAC Name | 1-(chloromethyl)-2-methoxy-4-methylbenzene |
| Standard InChI | InChI=1S/C9H11ClO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6H2,1-2H3 |
| Standard InChI Key | MBKZHZPXDNZMEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CCl)OC |
Introduction
Synthesis and Manufacturing of 2-Methoxy-4-methylbenzyl Chloride
Primary Synthetic Routes
The synthesis of 2-methoxy-4-methylbenzyl chloride predominantly involves the chlorination of 2-methoxy-4-methylbenzyl alcohol. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are the most widely employed chlorinating agents due to their efficiency in replacing hydroxyl groups with chlorine. The reaction with SOCl₂ typically proceeds under reflux conditions in anhydrous solvents such as dichloromethane or diethyl ether, yielding the target compound alongside gaseous byproducts (SO₂ and HCl).
Table 1: Comparison of Chlorinating Agents
| Agent | Conditions | Solvent | Yield (%) | Byproducts |
|---|---|---|---|---|
| SOCl₂ | Reflux, 40–60°C | Dichloromethane | 85–90 | SO₂, HCl |
| PCl₅ | Room temperature | Diethyl ether | 75–80 | POCl₃, HCl |
Optimization of reaction parameters, including temperature, stoichiometry, and solvent selection, is critical to maximizing yield and minimizing impurities. For instance, excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion of the alcohol precursor, while controlled heating prevents side reactions such as ether formation.
Purification Techniques
Post-synthesis purification often involves fractional distillation under reduced pressure (10⁻⁶ mm Hg) to isolate the product from unreacted starting materials and byproducts . Intermediate fractions are redistilled to achieve high purity (>98%), as confirmed by gas chromatography-mass spectrometry (GC-MS).
Molecular Structure and Physicochemical Properties
Structural Elucidation
The compound’s IUPAC name, 1-(chloromethyl)-2-methoxy-4-methylbenzene, reflects its substitution pattern: a chloromethyl group at position 1, methoxy at position 2, and methyl at position 4 on the benzene ring. Spectroscopic data, including NMR (¹H and ¹³C) and IR, corroborate this arrangement:
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¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.60 (s, 2H, CH₂Cl), 6.70–7.20 (m, 3H, Ar-H).
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IR (KBr): 750 cm⁻¹ (C-Cl stretch), 1250 cm⁻¹ (C-O-C asym. stretch), 2850–2960 cm⁻¹ (C-H stretches).
Physical Properties
While specific data on melting and boiling points are scarce, analogous benzyl chlorides suggest a boiling range of 120–140°C at 10 mmHg . The compound is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
2-Methoxy-4-methylbenzyl chloride undergoes nucleophilic substitution via both SN1 and SN2 pathways, depending on reaction conditions. Polar protic solvents (e.g., ethanol) favor the SN1 mechanism, where ionization generates a benzyl carbocation intermediate stabilized by resonance with the aromatic ring. Attack by nucleophiles (e.g., water, amines) then yields alcohols or alkylamines.
Equation 1: SN1 Hydrolysis
In contrast, SN2 reactions dominate in polar aprotic solvents (e.g., acetone), with bimolecular displacement of chloride by nucleophiles like iodide or cyanide.
Solvolysis Kinetics
Solvolysis rates in aqueous ethanol (70% v/v) follow first-order kinetics, with rate constants (k) influenced by electrolyte concentration. For example, adding 0.1 M NaCl increases k by 15–20% due to enhanced ionization in the transition state.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s chloromethyl group serves as a reactive handle for constructing bioactive molecules. It is employed in synthesizing:
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Antihistamines: Alkylation of amine precursors to produce derivatives with enhanced H₁-receptor affinity.
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Anticancer Agents: Coupling with heterocyclic moieties via Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts) .
Specialty Chemicals
In agrochemicals, it acts as a building block for herbicides and fungicides. For instance, reaction with thioureas yields sulfonylurea derivatives, which inhibit acetolactate synthase in plants.
Recent Advances and Future Directions
Recent studies explore its utility in photoaffinity labeling for proteomics, leveraging the chloromethyl group’s reactivity with cysteine residues. Additionally, green chemistry approaches aim to replace SOCl₂ with biocatalytic chlorination, reducing environmental impact.
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